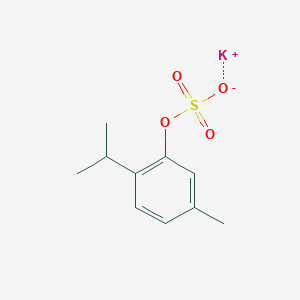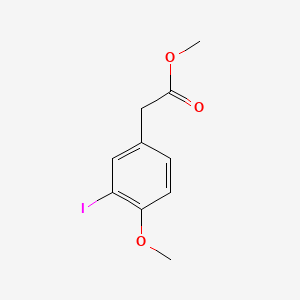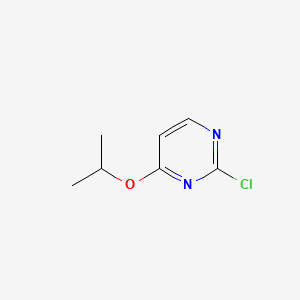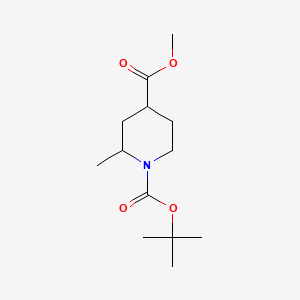
D-谷氨酸-d5
描述
D-谷氨酸-d5是D-谷氨酸的氘标记形式,D-谷氨酸是L-谷氨酸的对映异构体。它广泛应用于制药和食品工业。 氘标记使其在科学研究中特别有用,尤其是在涉及质谱分析的研究中,因为它充当D-谷氨酸定量的内标 .
科学研究应用
D-谷氨酸-d5在科学研究中具有广泛的应用:
化学: 用作质谱分析中D-谷氨酸定量的内标。
生物学: 研究它在细菌肽聚糖合成中的作用以及作为聚-γ-谷氨酸的成分。
医学: 研究其在药物开发中的潜力,特别是在了解药代动力学和代谢谱方面。
作用机制
D-谷氨酸-d5主要通过掺入生物分子发挥作用。它通过酶穆拉酰连接酶MurD与UDP-N-乙酰胞壁酰-L-丙氨酸连接,形成UDP-MurNAc-L-Ala-D-谷氨酸,它是细菌肽聚糖生物合成中的关键组成部分。 这种掺入会影响细菌细胞壁的稳定性和结构 .
类似化合物:
L-谷氨酸-2,3,3,4,4-d5: 谷氨酸的另一种氘标记形式,在研究中以类似的方式使用。
L-谷氨酸: 天然存在的对映异构体,广泛用于神经传递和代谢途径。
DL-谷氨酸-2,4,4-d3: 一种混合氘标记形式,用于各种生化研究
独特性: this compound的独特之处在于其特定的氘标记,这在质谱分析和其他分析技术中提供了独特的优势。 它在细菌肽聚糖合成中的作用也使其与其他类似化合物区分开来 .
生化分析
Biochemical Properties
D-Glutamic Acid-d5 interacts with several enzymes, proteins, and other biomolecules. It is a component of bacterial peptidoglycan and is linked to UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) by the muramyl ligase MurD to form UDP-MurNAc-L-Ala-D-glutamic acid, a building block in the biosynthesis of bacterial peptidoglycan . It is also a component of poly-γ-glutamic acid, a polymer produced by Bacillus .
Cellular Effects
D-Glutamic Acid-d5 has significant effects on various types of cells and cellular processes. It influences cell function by acting as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA) . It also shows a direct activating effect on the release of dopamine from dopaminergic terminals .
Molecular Mechanism
At the molecular level, D-Glutamic Acid-d5 exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to α-ketoglutarate, a key component of the tricarboxylic acid (TCA) cycle and a precursor for the biosynthesis of nucleic acids and certain amino acids .
Temporal Effects in Laboratory Settings
The effects of D-Glutamic Acid-d5 change over time in laboratory settings. It is used as an internal standard for the quantification of D-glutamic acid by GC- or LC-MS
Metabolic Pathways
D-Glutamic Acid-d5 is involved in several metabolic pathways. It plays a key role in many metabolic pathways that control growth, reproduction, maintenance, and immunity . It is converted to α-ketoglutarate, a key component of the TCA cycle and a precursor for the biosynthesis of nucleic acids and certain amino acids .
准备方法
合成路线和反应条件: D-谷氨酸-d5是通过将氘掺入D-谷氨酸合成的。该过程通常涉及使用氘标记试剂和溶剂。 一种常见的方法是L-谷氨酸的酯化,然后进行外消旋化、拆分、水解和离子交换以获得this compound .
工业生产方法: this compound的工业生产涉及使用氘标记水和其他氘标记化学品进行大规模合成。 该过程经过优化,以确保高产率和纯度,通常超过99%的氘标记形式 .
化学反应分析
反应类型: D-谷氨酸-d5会经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的酮酸。
还原: 还原反应可以将其转化为相应的醇。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物:
氧化: 酮酸。
还原: 醇。
取代: 根据所用试剂的不同,各种取代衍生物.
相似化合物的比较
L-Glutamic Acid-2,3,3,4,4-d5: Another deuterium-labeled form of Glutamic Acid, used similarly in research.
L-Glutamic Acid: The naturally occurring enantiomer, widely used in neurotransmission and metabolic pathways.
DL-Glutamic Acid-2,4,4-d3: A mixed deuterium-labeled form used in various biochemical studies
Uniqueness: D-Glutamic Acid-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry and other analytical techniques. Its role in bacterial peptidoglycan synthesis also sets it apart from other similar compounds .
属性
IUPAC Name |
(2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-XSDLJHQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)







![tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B570366.png)

